zinc 2-aminobenzenethiolate
CAS No.: 14650-81-8
Cat. No.: VC20997142
Molecular Formula: C12H10N2S2Zn-4
Molecular Weight: 313.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14650-81-8 |
|---|---|
| Molecular Formula | C12H10N2S2Zn-4 |
| Molecular Weight | 313.8 g/mol |
| IUPAC Name | zinc;2-aminobenzenethiolate |
| Standard InChI | InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
| Standard InChI Key | RPUGZLGVGYYLDA-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2] |
| Canonical SMILES | C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn] |
Introduction
Synthetic Strategies for Zinc 2-Aminobenzenethiolate
Direct Synthesis Methods
The synthesis of zinc 2-aminobenzenethiolate typically involves the reaction between zinc salts and 2-aminobenzenethiol under appropriate conditions. Based on analogous synthesis methods for zinc complexes with amino acids, a direct synthesis approach would involve:
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Deprotonation of 2-aminobenzenethiol to form the thiolate anion
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Reaction of the thiolate with zinc ions to form the coordination complex
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Isolation and purification of the resulting zinc 2-aminobenzenethiolate complex
For improved synthesis outcomes, the process could be designed to avoid counter-ions such as Cl⁻, NO₃⁻, or SO₄²⁻ that might cause skin irritations in potential dermatological applications, similar to the approach taken for zinc amino acid complexes .
Precursor-Based Approaches
The preparation of zinc 2-aminobenzenethiolate could also employ 2-aminobenzenethiol (2-ABT) as a key precursor. Research into the chemistry of 2-ABT provides valuable insights into potential synthetic routes. 2-ABT contains both amino (-NH₂) and thiol (-SH) functional groups, allowing it to form complexes with zinc through both nitrogen and sulfur coordination .
When considering reaction mechanisms involving 2-ABT, the amino group typically acts as a nucleophile while the thiol group can undergo deprotonation to form a thiolate, which then coordinates with metal centers. In various reactions, 2-ABT has been shown to react with aldehydes, ketones, and other carbonyl compounds through nucleophilic attack, followed by cyclization and oxidation steps . These reaction patterns suggest possible approaches for zinc complex formation.
Modern Synthetic Innovations
Recent advances in synthetic methodology could be applied to the preparation of zinc 2-aminobenzenethiolate, including:
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Sonication methods: Similar to the techniques used for reactions of 2-ABT with other compounds, sonication could enhance reaction rates and yields .
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Catalytic approaches: The use of catalysts like TiO₂ nanoparticles might facilitate the formation of zinc complexes with improved efficiency .
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Green chemistry techniques: Methods like the grindstone technique, which has been applied to reactions involving 2-ABT, could provide environmentally friendly synthesis routes .
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Sol-gel techniques: These have been employed for the preparation of catalysts used in reactions involving 2-ABT and could potentially be adapted for zinc complex synthesis .
Table 1: Potential Synthesis Methods for Zinc 2-Aminobenzenethiolate
| Method | Reagents | Conditions | Potential Advantages | Potential Limitations |
|---|---|---|---|---|
| Direct coordination | Zinc salt, 2-ABT, Base | Room temperature, Ethanol | Simple setup, Mild conditions | Variable yields |
| Sonication-assisted | Zinc salt, 2-ABT, Base | Sonication, Room temperature | Faster reaction, Higher yields | Special equipment needed |
| Solvent-free | Zinc oxide, 2-ABT | Grinding, Moderate heating | Green approach, No solvent waste | Possible inconsistent product |
| Microwave-assisted | Zinc salt, 2-ABT, Base | Microwave irradiation | Rapid synthesis, Energy efficient | Temperature control challenges |
Structural Characterization
Spectroscopic Analysis
The structural characterization of zinc 2-aminobenzenethiolate would typically employ various spectroscopic techniques, similar to those used for other zinc complexes. Based on the characterization of analogous zinc complexes with amino acids, the following techniques would be most relevant:
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¹H NMR Spectroscopy: This would provide information about the hydrogen environments in the complex, with expected shifts in the aromatic region (6.5-7.5 ppm) for the benzene ring protons . The amino group protons would likely show shifts upon coordination to zinc.
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Infrared Spectroscopy: This would reveal characteristic absorption bands for the Zn-S and Zn-N bonds, as well as shifts in the N-H stretching frequencies upon coordination.
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UV-Visible Spectroscopy: This could provide insights into potential charge transfer bands and electronic transitions within the complex.
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Mass Spectrometry: This would confirm the molecular weight and fragmentation pattern of the zinc complex.
Crystallographic Studies
X-ray crystallography would be the definitive method for determining the three-dimensional structure of zinc 2-aminobenzenethiolate. Based on crystallographic studies of zinc complexes with amino acids and the interface chemistry of aminothiophenols with zinc, several structural features can be anticipated:
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Coordination Geometry: The zinc center would likely adopt a tetrahedral or distorted tetrahedral geometry, similar to other zinc(II) complexes .
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Bond Distances: Based on the data from zinc interactions with 4-aminothiophenol, the expected Zn-S bond distances would be approximately 2.45-2.65 Å, while Zn-N bonds would typically measure around 2.10-2.23 Å .
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Chelate Ring Formation: The coordination of both the thiolate sulfur and amino nitrogen to zinc would form a five-membered chelate ring, contributing to the stability of the complex .
Table 2: Expected Structural Parameters for Zinc 2-Aminobenzenethiolate Based on Similar Compounds
Coordination Chemistry
The coordination chemistry of zinc 2-aminobenzenethiolate would be dominated by the bidentate nature of the 2-aminobenzenethiolate ligand. Based on studies of zinc complexes with amino acids and the interface chemistry of aminothiophenols with zinc surfaces, several coordination features can be inferred:
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Binding Modes: The 2-aminobenzenethiolate ligand could potentially adopt different binding modes to zinc, including:
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Coordination Number: Zinc typically adopts a coordination number of 4 in such complexes, though coordination numbers of 5 are also possible, especially with additional ligands like water molecules .
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Chelate Effect: The formation of five-membered chelate rings through bidentate coordination would enhance the stability of the complex, similar to the effect observed in zinc complexes with amino acids .
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Charge Transfer: The coordination would involve significant electron density transfer from the ligand to the zinc center, particularly from the sulfur and nitrogen atoms to the zinc d-orbitals .
Biological and Pharmaceutical Applications
Antimicrobial Properties
Zinc 2-aminobenzenethiolate likely possesses significant antimicrobial properties, based on the documented antibacterial activity of related zinc complexes. Zinc complexes with amino acids have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa .
The antimicrobial activity of zinc 2-aminobenzenethiolate would likely be influenced by:
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The lipophilic character contributed by the benzene ring
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The specific coordination mode of the 2-aminobenzenethiolate ligand to zinc
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The bioavailability and cellular uptake of the complex
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Potential synergistic effects between the zinc ion and the organic ligand
Table 3: Predicted Antimicrobial Activity of Zinc 2-Aminobenzenethiolate Compared to Similar Zinc Complexes
| Bacterial Strain | Expected Activity | Comparison to ZnPCA* | Rationale |
|---|---|---|---|
| S. aureus | High | Potentially superior | Enhanced lipophilicity from benzene ring |
| S. epidermidis | High | Potentially superior | Similar to Zn-methionine complexes |
| S. pyogenes | Moderate to high | Comparable | Based on typical Zn(II) activity patterns |
| E. coli | Moderate | Comparable | Limited activity against Gram-negative bacteria |
| P. aeruginosa | Low to moderate | Comparable | Challenging due to bacterial resistance mechanisms |
*ZnPCA = zinc 2-pirrolidone 5-carboxylate, a standard zinc complex used in dermatology
Dermatological Applications
Zinc compounds are widely used in dermatology due to their skin-friendly properties and therapeutic effects. Zinc 2-aminobenzenethiolate could have significant potential in this field, similar to zinc complexes with amino acids that have been investigated for dermatological use . The compound's lack of counter-ions like Cl⁻, NO₃⁻, or SO₄²⁻ would be advantageous, as these can cause skin irritations .
Potential dermatological applications include:
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Treatment of acne and other inflammatory skin conditions
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Components in healing ointments and creams
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Ingredients in antimicrobial barrier formulations
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Additives in specialized dermatological cleansers
The compound's effectiveness would likely be influenced by its skin penetration capabilities, stability in dermatological formulations, and compatibility with other ingredients commonly used in skin care products.
Materials Science Applications
Surface Functionalization
Zinc 2-aminobenzenethiolate could serve as an effective surface functionalization agent based on the demonstrated ability of aminothiophenols to bind strongly to zinc surfaces . The compound could potentially be used to:
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Modify surface properties of zinc-containing materials
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Create functional coatings with antimicrobial properties
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Develop sensors based on the coordination chemistry of the complex
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Establish interfacial layers for further chemical modifications
The binding energetics would likely favor strong attachment through the sulfur atom of the thiolate group, similar to the preferential S-coordination observed in 4-aminothiophenol interactions with zinc phosphide surfaces .
Interface Chemistry
The interface chemistry of zinc 2-aminobenzenethiolate would be characterized by strong interactions between the zinc center and the thiolate ligand. Studies of 4-aminothiophenol (4ATP) interactions with zinc phosphide surfaces provide valuable insights into this chemistry . Key aspects of the interface chemistry include:
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Strong hybridization between the sulfur and nitrogen p-orbitals of the ligand and the d-orbitals of zinc .
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Electron density accumulation around the centers of newly formed Zn-S and Zn-N chemical bonds .
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Preferential binding through the thiolate group (Zn-S) over amino group coordination (Zn-N) in most configurations .
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Multiple possible binding configurations, including monodentate S-coordination, monodentate N-coordination, and bidentate S,N-coordination, with the S-coordination typically being energetically favored .
These interface properties suggest potential applications in surface modification, sensing, and catalysis.
Nanoparticle Stabilization
Zinc 2-aminobenzenethiolate could potentially serve as a stabilizing agent for nanoparticles, particularly zinc-containing nanostructures. Research on 4-aminothiophenol interactions with zinc phosphide nanocrystals demonstrates how such molecules can modify the morphology and stability of nanoparticles .
The effects of zinc 2-aminobenzenethiolate on nanoparticle systems might include:
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Modulation of nanocrystal morphology through preferential binding to specific crystal facets .
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Stabilization of nanoparticles against aggregation through surface passivation.
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Introduction of functional groups (amino groups) at the nanoparticle surface for further modifications.
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Potential enhancement of nanoparticle properties for specific applications, such as catalysis or sensing.
Research on zinc phosphide nanocrystals has shown that the adsorption of aminothiophenol molecules can lead to decreased surface energies and altered crystal morphologies, with preferential expression of reactive surfaces . Similar effects might be expected with zinc 2-aminobenzenethiolate in appropriate nanoparticle systems.
Future Research Directions
Emerging Applications
Several promising research directions for zinc 2-aminobenzenethiolate include:
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Advanced Antimicrobial Formulations: Development of specialized formulations targeting resistant bacterial strains, potentially in combination with other antimicrobial agents.
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Catalytic Applications: Investigation of the compound's potential catalytic properties for organic transformations, similar to other zinc complexes.
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Biomimetic Systems: Exploration of zinc 2-aminobenzenethiolate as a model for zinc-containing metalloenzymes and proteins.
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Photophysical Applications: Study of the compound's potential in photosensitization, photocatalysis, or light-harvesting systems.
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Coordination Polymers: Development of extended structures through additional coordination sites on the zinc center or through the amino functionality.
Challenges and Opportunities
Research on zinc 2-aminobenzenethiolate faces several challenges and opportunities:
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Synthesis Optimization: Developing greener, more efficient synthetic routes with high yields and purity.
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Structural Diversity: Exploring various structural modifications through ligand substitution or mixed-ligand approaches.
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Biocompatibility Studies: Comprehensive evaluation of the compound's biocompatibility for medical applications.
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Stability Investigations: Assessing the long-term stability of the compound under various conditions relevant to its applications.
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Scale-up Challenges: Addressing issues related to industrial-scale production while maintaining quality and performance.
The integration of computational methods with experimental approaches could accelerate progress in these areas, as demonstrated by the first-principles density functional theory calculations used to study aminothiophenol interactions with zinc surfaces .
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